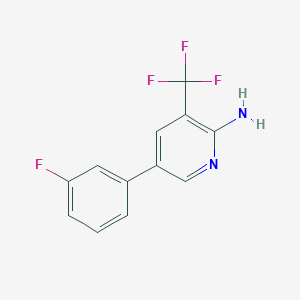

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Description

Chemical Identity and Classification

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine represents a sophisticated example of multiply fluorinated pyridine chemistry, characterized by its distinctive molecular architecture and electronic properties. The compound possesses the molecular formula C12H8F4N2 and exhibits a molecular weight of 256.20 grams per mole, as documented in comprehensive chemical databases. The Chemical Abstracts Service has assigned this compound the registry number 1214365-60-2, providing a unique identifier for regulatory and research purposes.

The structural framework of this compound consists of a pyridine ring system substituted at multiple positions with fluorine-containing moieties. Specifically, the molecule features a trifluoromethyl group at the 3-position of the pyridine ring, an amino group at the 2-position, and a 3-fluorophenyl substituent at the 5-position. This substitution pattern creates a highly fluorinated environment that significantly influences the compound's physical and chemical properties. The presence of four fluorine atoms distributed across the molecular structure contributes to unique electronic characteristics and potential hydrogen bonding interactions.

Table 1: Fundamental Chemical Properties of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

The classification of this compound spans multiple chemical categories, reflecting its diverse structural elements. As documented by chemical suppliers, it falls under the categories of organofluorine benzenoid compounds and organofluorine heterocyclic compounds. This dual classification emphasizes both the aromatic nature of the molecular framework and the significance of fluorine substitution in defining its chemical behavior. The compound also represents an important class of nitrogen-containing heterocycles, specifically aminopyridines, which have found extensive applications in medicinal chemistry and materials science.

The stereochemical considerations of this molecule are particularly noteworthy given the planar nature of both the pyridine and phenyl ring systems. The rotational flexibility around the carbon-carbon bond connecting the pyridine and phenyl rings allows for multiple conformational states, each potentially exhibiting different physical and chemical properties. The electronic effects of the trifluoromethyl and fluoro substituents create an electron-deficient environment that significantly influences the reactivity profile of the amino group and the overall molecular behavior.

Historical Context in Fluorinated Heterocycle Research

The development of fluorinated heterocycles represents one of the most significant advances in modern organic chemistry, with roots tracing back to the early discoveries in organofluorine chemistry during the 19th and 20th centuries. The historical foundation for compounds like 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine can be traced to the pioneering work of early chemists who first explored the incorporation of fluorine into organic molecules. Alexander Borodin made the first organofluorine compound through nucleophilic replacement in 1862, while the actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835 with the preparation of methyl fluoride.

The evolution of fluorinated heterocycle chemistry gained significant momentum during World War II, when the Manhattan Project necessitated the development of materials resistant to uranium hexafluoride. This period marked a crucial turning point in organofluorine chemistry, as researchers developed large-scale production methods for fluorinated compounds and began to appreciate their unique properties. The metallic fluoride process, particularly using cobalt trifluoride, emerged as a principal method for introducing fluorine into organic molecules, laying the groundwork for the sophisticated fluorination techniques used today.

Contemporary research in fluorinated heterocycles has revealed their extraordinary potential across multiple disciplines. Recent comprehensive reviews have highlighted the rapid growth in applications spanning medicinal chemistry, agrochemical production, polymer chemistry, and advanced materials development. The unique properties conferred by fluorine substitution, including enhanced metabolic stability, altered electronic characteristics, and modified hydrogen bonding patterns, have made fluorinated heterocycles increasingly valuable in pharmaceutical research and development.

The specific area of fluorinated pyridines has emerged as particularly significant within this broader field. Research has demonstrated that the strategic placement of fluorine atoms in pyridine derivatives can dramatically alter their biological activity, chemical reactivity, and physical properties. The combination of pyridine nitrogen with fluorine substituents creates compounds with unique electronic properties that can be exploited for various applications, from enzyme inhibition to materials with specific optical or electronic characteristics.

Table 2: Historical Milestones in Fluorinated Heterocycle Development

Structural Significance in Pyridine Chemistry

The pyridine ring system serves as one of the most important heterocyclic frameworks in organic chemistry, and the incorporation of fluorine substituents adds layers of complexity and functionality that significantly enhance its chemical versatility. In the case of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, the pyridine core provides a stable aromatic platform that can accommodate multiple substituents while maintaining structural integrity. The nitrogen atom within the pyridine ring contributes to the overall electronic character of the molecule and provides a site for potential coordination interactions or protonation events.

The trifluoromethyl group positioned at the 3-position of the pyridine ring represents a particularly significant structural feature due to its profound electronic effects. Research has demonstrated that trifluoromethyl substituents exert strong electron-withdrawing influence through both inductive and field effects. This electronic perturbation significantly alters the electron density distribution throughout the pyridine ring, affecting both the basicity of the nitrogen atom and the reactivity of other positions on the ring. The trifluoromethyl group also contributes substantial steric bulk, which can influence molecular conformation and intermolecular interactions.

The 3-fluorophenyl substituent at the 5-position adds another dimension of structural complexity through the introduction of an additional aromatic system. This phenyl ring, bearing a fluorine atom at its 3-position, extends the conjugated system and provides additional sites for intermolecular interactions. The fluorine atom on the phenyl ring contributes to the overall fluorine content of the molecule and can participate in unique interactions such as halogen bonding or enhanced van der Waals contacts. The planar nature of the phenyl ring allows for potential π-π stacking interactions with other aromatic systems.

The amino group at the 2-position of the pyridine ring serves as a crucial functional handle that defines much of the compound's chemical behavior. The electron-donating nature of the amino group contrasts with the electron-withdrawing effects of the fluorinated substituents, creating an interesting electronic balance within the molecule. This amino group can participate in hydrogen bonding interactions, serve as a nucleophilic center in chemical reactions, and potentially undergo various derivatization reactions to create more complex molecular architectures.

Table 3: Structural Components and Their Electronic Effects

| Structural Element | Position | Electronic Effect | Functional Impact |

|---|---|---|---|

| Trifluoromethyl group | 3-position (pyridine) | Strong electron-withdrawing | Reduced basicity, altered reactivity |

| Amino group | 2-position (pyridine) | Electron-donating | Nucleophilic character, H-bonding |

| 3-Fluorophenyl | 5-position (pyridine) | Moderately electron-withdrawing | Extended conjugation, π-interactions |

| Pyridine nitrogen | Ring heteroatom | Electron-withdrawing | Coordination site, basicity |

Relevance in Contemporary Chemical Research

The contemporary chemical research landscape has witnessed an unprecedented surge in interest regarding fluorinated heterocycles, with compounds like 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine occupying increasingly prominent positions in multiple research domains. The unique combination of structural features present in this molecule makes it particularly valuable as a building block for advanced synthetic applications and as a model system for understanding fluorine effects in heterocyclic chemistry. Current research trends emphasize the development of new methodologies for accessing such complex fluorinated structures and exploring their potential applications across diverse scientific disciplines.

In the realm of medicinal chemistry, fluorinated pyridine derivatives have gained significant attention due to their potential as pharmaceutical intermediates and bioactive compounds. The presence of multiple fluorine atoms in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine creates opportunities for enhanced metabolic stability, improved bioavailability, and modified binding interactions with biological targets. Research has shown that the strategic incorporation of fluorine atoms can dramatically alter the pharmacokinetic properties of drug candidates, often leading to improved therapeutic profiles. The amino group present in this compound provides a versatile handle for further derivatization, allowing medicinal chemists to explore structure-activity relationships and optimize biological activity.

Materials science applications represent another rapidly growing area of interest for fluorinated heterocycles. The unique electronic properties conferred by the extensive fluorination in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine make it potentially valuable for developing advanced materials with specific optical, electronic, or surface properties. Fluorinated compounds often exhibit exceptional thermal stability, chemical inertness, and unique surface characteristics that can be exploited in coating applications, electronic devices, and specialty polymers.

The synthetic methodology development surrounding such fluorinated heterocycles continues to evolve rapidly, with researchers developing increasingly sophisticated approaches for introducing fluorine atoms in precise positions and stereochemical arrangements. Recent advances in cycloaddition reactions, direct fluorination methods, and fluoroalkylation techniques have expanded the accessible chemical space for fluorinated heterocycles. These methodological developments are particularly important for compounds like 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, where multiple fluorine-containing substituents must be precisely positioned to achieve the desired properties.

Table 4: Contemporary Research Applications

| Research Area | Application Type | Potential Benefits | Current Status |

|---|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Enhanced stability, bioavailability | Active development |

| Materials Science | Electronic materials | Unique electronic properties | Emerging applications |

| Synthetic Methodology | Building block synthesis | Access to complex structures | Ongoing optimization |

| Agrochemicals | Crop protection agents | Improved efficacy, stability | Research phase |

The growing interest in sustainable chemistry and green synthesis methods has also influenced research directions for fluorinated heterocycles. Scientists are increasingly focused on developing environmentally friendly approaches for synthesizing compounds like 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine while minimizing waste and reducing the use of hazardous reagents. This emphasis on sustainability is driving innovation in catalytic fluorination methods, alternative solvents, and more efficient synthetic routes that can access these valuable compounds with improved environmental profiles.

Properties

IUPAC Name |

5-(3-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F4N2/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOMEBZOYQLDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

A more direct method for introducing the fluorophenyl group involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids. For 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine , one could start with a halogenated pyridine derivative and couple it with 3-fluorophenyl boronic acid using a palladium catalyst.

Direct Trifluoromethylation

Detailed Synthesis Protocol

Step 1: Preparation of 3-Trifluoromethylpyridin-2-amine

- Starting Material : 2-Aminopyridine or a suitable derivative.

- Method : Chlorination followed by fluorination to introduce the trifluoromethyl group, or direct trifluoromethylation using a trifluoromethyl active species.

Step 2: Suzuki-Miyaura Coupling

- Starting Material : 3-Trifluoromethylpyridin-2-amine with a suitable halogen (e.g., bromo or iodo).

- Reagents : 3-Fluorophenyl boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., NaOH or K2CO3), solvent (e.g., toluene or DME).

- Conditions : Typically performed at elevated temperatures (around 80°C to 100°C) under inert atmosphere.

Step 3: Purification

- Method : The crude product is purified using column chromatography or recrystallization.

Data and Research Findings

| Compound | Method | Yield | Purity |

|---|---|---|---|

| 2,3-DCTF | Chlorine/Fluorine Exchange | High | >95% |

| 3-Fluorophenyl Boronic Acid | Suzuki-Miyaura Coupling | 70-90% | >90% |

| Trifluoromethylpyridines | Direct Trifluoromethylation | Variable | >80% |

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, exhibit promising anticancer properties. For instance, research has shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. A study published in Journal of Medicinal Chemistry highlighted the efficacy of trifluoromethylated pyridines in targeting specific cancer cell lines, suggesting a potential role for this compound in cancer therapeutics .

2. Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. Pyridine derivatives have been investigated for their neuroprotective effects. A case study demonstrated that compounds with similar structures could modulate neurotransmitter systems, providing a basis for their use in conditions like Alzheimer's disease and Parkinson's disease .

Agrochemical Applications

1. Herbicides

The compound's structure allows for potential use as an herbicide. Research has shown that trifluoromethyl groups enhance the herbicidal activity of pyridine derivatives. A study indicated that such compounds could effectively inhibit weed growth while being less harmful to crops, making them suitable candidates for eco-friendly herbicide formulations .

2. Insecticides

Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine may serve as an insecticide. The fluorinated structure has been linked to increased potency against various insect pests, providing a dual benefit of efficacy and reduced environmental impact compared to traditional insecticides .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its unique chemical properties allow it to enhance the thermal stability and mechanical strength of polymers. Research has demonstrated that incorporating fluorinated pyridines into polymer matrices results in materials with superior performance characteristics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Halogen-Substituted Analogues

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1): Substituents: Chlorine (-Cl) at position 3. Molecular Formula: C₆H₄ClF₃N₂. Molecular Weight: 196.56 g/mol. Applications: Intermediate in fungicide synthesis (e.g., fluazinam). The chlorine atom enhances electrophilicity, promoting reactivity in cross-coupling reactions. Crystallographic studies reveal intramolecular N–H⋯Cl interactions, stabilizing the structure .

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 1214334-88-9): Substituents: 4-Fluorophenyl (-C₆H₄F) at position 5. Molecular Formula: C₁₂H₈F₄N₂ (isomer of the parent compound).

Boronate and Ethynyl Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 947249-01-6):

- Substituents : Boronate ester at position 5.

- Molecular Formula : C₁₂H₁₆BF₃N₂O₂.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The boronate group enables C–C bond formation, making it valuable in medicinal chemistry .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 1036027-52-7): Substituents: Trimethylsilyl (TMS)-ethynyl (-C≡C-Si(CH₃)₃) at position 3. Molecular Formula: C₁₁H₁₃F₃N₂Si. Applications: The ethynyl group enhances rigidity and conjugation, useful in organic electronics or as a synthetic precursor. Commercial availability (e.g., Santa Cruz Biotechnology) underscores its utility in high-throughput synthesis .

Pharmacologically Active Derivatives

Kinase Inhibitor Derivatives :

- Example: 5-[5-[1-(Oxetan-3-yl)piperidin-4-yl]-1-propan-2-ylpyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine .

- Substituents : Complex heterocyclic moieties at position 5.

- Activity : IC₅₀ = 1900 nM, Kᵢ = 150–154 nM against mitogen-activated protein kinase kinase kinase 12 (MAP3K12). Demonstrates how structural elaboration of the parent compound can optimize potency and selectivity .

Structural and Functional Comparison Table

Biological Activity

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its potential biological activities, which stem from its unique chemical structure. This compound features a trifluoromethyl group and a fluorophenyl moiety, making it of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is C12H8F4N2. It is characterized by:

- A pyridine ring substituted at the 2-position with an amine group.

- A trifluoromethyl group at the 3-position.

- A 3-fluorophenyl group at the 5-position.

The presence of these functional groups enhances the compound's lipophilicity and stability, which are critical for its biological activity.

The biological activity of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is primarily attributed to its interaction with specific molecular targets. Compounds similar to this one have shown the ability to bind effectively to various biological targets, influencing their activity. The trifluoromethyl group is known to enhance pharmacological properties, such as:

- Improved binding affinity to receptors.

- Increased metabolic stability.

- Enhanced lipophilicity, facilitating cellular uptake.

Potential Applications

Due to its structural characteristics, this compound may have applications in various therapeutic areas, including:

- Anticancer Agents: Compounds with similar structures have been investigated for their potential anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

- Neurological Disorders: The compound may exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for treating Alzheimer's disease and other cognitive disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | C12H8F4N2 | Different fluorophenyl substitution; may exhibit varied biological activity. |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | C7H4F3N3O2 | Incorporates a nitro group instead of a phenyl group; potentially different pharmacodynamics. |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C12H8F3BrN2 | Contains a bromine atom which may affect reactivity and biological interactions differently. |

This table illustrates how the distinct combination of functional groups in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine contributes to its unique properties and potential applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine?

Methodological Answer: Synthesis typically involves cross-coupling reactions between halogenated pyridine intermediates and fluorophenyl moieties. Key steps include:

- Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) to couple 3-(trifluoromethyl)pyridin-2-amine derivatives with 3-fluorophenylboronic acids under inert atmosphere. Optimize temperature (80–100°C) and reaction time (12–24 hrs) to maximize yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>97%) .

- Critical Parameters : Control moisture (use anhydrous solvents) and stoichiometric ratios (1:1.2 pyridine:boronic acid) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹⁹F NMR confirms regioselectivity of the trifluoromethyl and fluorophenyl groups. For example, ¹⁹F NMR peaks at δ -62 ppm (CF₃) and -110 ppm (aryl-F) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₃H₁₀F₄N₂; calc. 270.23) with ESI-HRMS (observed [M+H]⁺ at m/z 271.09) .

- HPLC Purity Analysis : Use C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm ≥98% purity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid skin contact (risk of sensitization; R43) .

- Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation of saturated DCM/hexane solutions.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Key metrics:

Q. What methodologies assess the environmental fate of this compound in ecological systems?

Methodological Answer:

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure CO₂ evolution under aerobic conditions. Low biodegradation (<20% in 28 days) suggests persistence .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) with 48-hr exposure. Structure-activity relationships (SAR) correlate CF₃ groups with increased toxicity .

Q. How can researchers reconcile discrepancies in reported spectral data for this compound?

Methodological Answer:

- Controlled Replication : Repeat synthesis and characterization under standardized conditions (e.g., identical NMR solvents, pH).

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated intermediates) that may skew spectral peaks .

- Collaborative Validation : Cross-reference data with independent labs using shared reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.